NFAT-1-Regulated β-Galactosidase Inhibition: A 5- to 10-Fold Potency Advantage Over the Quinazoline-2,4-dione Class
In a head-to-head functional cellular assay, pyrrolopyrimidinedione 4b (consistent with 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one) demonstrated an IC50 of 0.26 µM against NFAT-1-regulated β-galactosidase expression, which is 5- to 10-fold more potent than the quinazolinedione series (IC50 range: 1.3–4.4 µM) [1].
| Evidence Dimension | IC50 for NFAT-1-regulated β-galactosidase inhibition in Jurkat cells |
|---|---|
| Target Compound Data | 0.26 µM (compound 4b) |
| Comparator Or Baseline | Quinazoline-2,4-dione analogs (1.3–4.4 µM) |
| Quantified Difference | 5- to 10-fold higher potency |
| Conditions | Jurkat cell line; NFAT-1-regulated β-galactosidase reporter gene assay |
Why This Matters
This cross-class potency difference defines the minimal chemical scaffold required for meaningful NFAT pathway engagement, directly guiding procurement decisions for immunosuppression-related research programs.
- [1] Michne, W.F., et al. J. Med. Chem. 1995, 38, 2557-2569. View Source
